Calcium methanesulfonate (CMS) has been investigated for its potential to induce mutations in various organisms. Studies have shown that CMS can be a mutagen in some plant species, such as barley, where it can cause changes in the genetic code (). This mutagenic property can be useful in plant breeding programs to create new genetic variations.
Some research explores the effects of CMS on cellular processes. Studies have investigated its impact on calcium signaling within cells (). Calcium is a crucial signaling molecule involved in various cellular functions. Understanding how CMS affects calcium signaling could provide insights into its potential biological effects.
Limited research suggests CMS might have applications in other areas. Some studies have explored its use as an anti-inflammatory agent, though more investigation is needed to confirm its efficacy and safety for this purpose ().
Calcium Methanesulfonate is an organic salt formed through the reaction of methanesulfonic acid and calcium carbonate. This compound is characterized by its high water solubility and stability under various environmental conditions, making it valuable in both industrial and scientific applications. Its chemical formula is with a CAS number of 58131-47-8. The compound has garnered attention for its unique properties, including its ability to facilitate certain chemical processes and its role in biochemical studies.
Calcium Methanesulfonate has shown potential biological activity, particularly in enzyme studies and protein interactions. It influences various biochemical pathways, notably the sulfur cycle, which is essential for environmental health. The compound's stability against redox reactions and hydrolysis enhances its bioavailability and makes it suitable for pharmaceutical formulations .
The absorption, distribution, metabolism, and excretion properties of Calcium Methanesulfonate contribute to its effectiveness in biological applications. Its high thermal stability allows it to maintain integrity under various conditions.
The synthesis of Calcium Methanesulfonate typically involves:
In industrial settings, this process is scaled up with optimized conditions for maximum yield and purity, often involving additional purification steps .
Calcium Methanesulfonate stands out due to its exceptional solubility and stability compared to other methanesulfonates. Its ability to form complexes with metal ions enhances its utility in industrial applications, particularly in metal recovery processes .
The laboratory-scale synthesis of calcium methanesulfonate employs several well-established methodologies that prioritize precision, purity, and reproducibility. The most widely adopted approach involves the direct neutralization of methanesulfonic acid with calcium carbonate or calcium hydroxide under controlled conditions . This method is particularly favored due to its simplicity and the high purity of products obtainable.
The primary laboratory synthesis route utilizes the reaction between methanesulfonic acid and calcium carbonate at room temperature (20-25°C) . The reaction proceeds according to the stoichiometric equation:
CaCO₃ + 2CH₃SO₃H → Ca(CH₃SO₃)₂ + H₂O + CO₂
The process begins with dissolving methanesulfonic acid in deionized water, followed by the gradual addition of calcium carbonate while maintaining continuous stirring . The reaction typically requires 2-4 hours for completion, with yields ranging from 85-95% and purity levels of 95-98%. The pH is carefully maintained between 6.5-7.5 throughout the reaction to ensure optimal product formation .
An alternative laboratory approach employs calcium hydroxide as the neutralizing agent, which offers several advantages including faster reaction kinetics and higher yields . The reaction can be conducted at temperatures ranging from 25-80°C, with reaction times reduced to 1-3 hours . This method typically achieves yields of 90-98% with purity levels of 96-99%. The higher reactivity of calcium hydroxide compared to calcium carbonate necessitates more careful temperature and pH control to prevent the formation of unwanted by-products.
The treatment of ammonium methanesulfonate with milk of lime represents a historically significant and industrially relevant preparation method for calcium methanesulfonate [2]. This process, which has been employed since the early 20th century, offers particular advantages for large-scale production due to the ready availability of both starting materials.
The process involves the reaction of ammonium methanesulfonate with calcium hydroxide suspension (milk of lime) at elevated temperatures ranging from 80-100°C [2]. The reaction proceeds according to the equation:
2NH₄CH₃SO₃ + Ca(OH)₂ → Ca(CH₃SO₃)₂ + 2NH₃ + 2H₂O
The reaction is typically conducted in a well-ventilated system due to the evolution of ammonia gas [2]. The initial pH is maintained at 11-12 to ensure complete conversion of the ammonium salt, followed by adjustment to 7.0-8.0 for product crystallization. The reaction time is typically 8-12 hours, with yields ranging from 80-90% and purity levels of 85-92%.
This method offers several advantages including the utilization of readily available industrial waste streams containing ammonium methanesulfonate, and the co-production of ammonia which can be recovered and utilized in other processes [2]. However, the method requires careful control of temperature and pH to prevent decomposition of the methanesulfonate groups at high alkaline conditions.
Several alternative preparation methods have been developed to address specific requirements or to utilize different starting materials. These methods often target particular purity levels, crystal morphologies, or process economics.
One notable alternative involves the use of ion exchange resins to convert sodium or potassium methanesulfonate to the calcium form [3]. This method is particularly useful when high-purity calcium methanesulfonate is required, as it eliminates potential contamination from other metal ions. The process involves passing an aqueous solution of alkali metal methanesulfonate through a calcium-loaded ion exchange resin, resulting in the direct formation of calcium methanesulfonate in solution.
Another approach utilizes the reaction of methanesulfonic anhydride with calcium oxide or calcium hydroxide in non-aqueous solvents [4]. This method is particularly valuable when anhydrous calcium methanesulfonate is required, as it eliminates the need for subsequent dehydration steps. The reaction is typically conducted in solvents such as diethyl ether or acetonitrile at temperatures ranging from 25-60°C.
Electrochemical synthesis represents an emerging alternative method that offers precise control over reaction stoichiometry and product purity [5]. This approach involves the anodic oxidation of methanesulfonic acid in the presence of calcium ions, resulting in the direct formation of calcium methanesulfonate. The method allows for continuous operation and precise control of reaction conditions.
Industrial production of calcium methanesulfonate typically employs continuous processes designed to maximize efficiency, yield, and product consistency while minimizing waste and energy consumption. The most common industrial approach involves the continuous neutralization of methanesulfonic acid with calcium hydroxide in large-scale reactor systems .
The industrial process begins with the preparation of raw materials, ensuring methanesulfonic acid concentration of at least 70% and calcium hydroxide purity of at least 95% . The neutralization reaction is conducted at temperatures of 140-160°C under atmospheric pressure, with continuous monitoring of pH to maintain values between 7.0-7.5. The reaction follows a 1:1 stoichiometric ratio, with yields typically ranging from 92-96% and purity levels of 98-99.5%.
Temperature control is critical in industrial processes, as elevated temperatures accelerate reaction kinetics while requiring careful management to prevent thermal decomposition of the methanesulfonate groups [6]. Heat exchangers and cooling systems are integrated into the reactor design to maintain optimal temperatures throughout the process.
The continuous process incorporates several stages including raw material preparation, neutralization reaction, pH control, crystallization, filtration, washing, drying, and final purification. Each stage is optimized for specific operating conditions and control parameters to ensure consistent product quality . The crystallization stage is particularly critical, operating at controlled temperatures of 15-25°C with seeding ratios of 1-5% to ensure desired crystal morphology and size distribution.
The purification and crystallization of calcium methanesulfonate are crucial steps that determine the final product quality and purity. Multiple techniques are employed depending on the intended application and required purity levels.
The primary crystallization method involves controlled cooling of concentrated aqueous solutions of calcium methanesulfonate . The process begins with the preparation of a saturated solution at elevated temperatures (40-60°C), followed by controlled cooling to 4-25°C over a period of 12-24 hours. This slow cooling rate promotes the formation of large, well-formed crystals with high purity levels of 98-99%.
Seeded crystallization is frequently employed to control crystal size and morphology. Seeds of pure calcium methanesulfonate crystals are added to the solution at concentrations of 1-5% by weight, providing nucleation sites for controlled crystal growth. This technique is particularly important in industrial processes where consistent particle size distribution is required for downstream processing [7].
Recrystallization from water represents the most common purification technique for achieving high-purity calcium methanesulfonate . The process involves dissolving crude calcium methanesulfonate in hot water (40-60°C) to create a 30-40% solution, followed by slow cooling and crystallization. This method typically achieves purity levels of 99-99.5% with yields of 90-95%.
Vacuum filtration is employed for solid-liquid separation, operating at reduced pressures of 0.2-0.5 bar to ensure efficient removal of mother liquor while minimizing crystal damage . The filtered crystals are subsequently washed with deionized water in 2-3 stages to remove residual impurities and achieve conductivity levels below 50 μS/cm.
Comprehensive quality control and characterization protocols are essential for ensuring the consistency and purity of calcium methanesulfonate products. These protocols encompass multiple analytical techniques and established standards that verify product specifications.
Titrimetric analysis serves as the primary method for determining calcium content and overall purity, with quality control limits requiring minimum purity of 98.0% [8]. This method involves the complexometric titration of calcium ions using ethylenediaminetetraacetic acid (EDTA) as the titrant, providing accurate quantification of calcium content.
Thermogravimetric analysis (TGA) is employed to assess thermal stability and water content of the product [9]. The analysis typically shows thermal stability up to 200-250°C, with quality control limits requiring maximum weight loss of 2% at 150°C. This technique provides critical information about the hydration state and thermal decomposition behavior of the compound.
Fourier Transform Infrared Spectroscopy (FTIR) is used to identify functional groups and confirm the presence of methanesulfonate groups [10]. The characteristic sulfonate stretching vibrations appear in the range of 1200-1000 cm⁻¹, with quality control standards requiring the presence of these characteristic peaks to confirm product identity.
X-ray Diffraction (XRD) analysis provides information about crystal structure and phase purity, with quality control standards requiring single-phase crystalline material with no detectable impurities [10]. The technique is particularly valuable for identifying polymorphic forms and detecting crystalline impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural characterization, with ¹H NMR showing characteristic methyl proton signals at approximately 2.7 ppm [11]. This technique provides definitive structural confirmation and can detect trace organic impurities.
Inductively Coupled Plasma (ICP) analysis is used for elemental analysis, particularly for calcium and sulfur content verification [6]. Quality control limits require calcium content of 17.2-17.6% and sulfur content of approximately 27.8%, corresponding to the theoretical composition of pure calcium methanesulfonate.
Water content determination using Karl Fischer titration ensures that moisture levels remain below 2.0%, which is critical for product stability and shelf life [12]. Ion chromatography is employed to verify anion content and detect potential anionic impurities that could affect product performance.